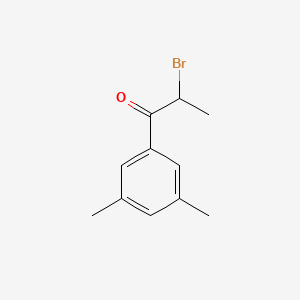

2-Bromo-3',5'-dimethylpropiophenone

Description

BenchChem offers high-quality 2-Bromo-3',5'-dimethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3',5'-dimethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

2-bromo-1-(3,5-dimethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H13BrO/c1-7-4-8(2)6-10(5-7)11(13)9(3)12/h4-6,9H,1-3H3 |

InChI Key |

MDAVIBJWFSJWHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C(C)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Topography and Mechanistic Reactivity of 2-Bromo-3',5'-dimethylpropiophenone

Executive Summary

As a critical intermediate in advanced organic synthesis and medicinal chemistry, 2-Bromo-3',5'-dimethylpropiophenone (also known as 2-bromo-1-(3,5-dimethylphenyl)propan-1-one) is a highly reactive

Structural Architecture & Physicochemical Profiling

The synthetic utility of 2-bromo-3',5'-dimethylpropiophenone is dictated by three distinct structural motifs working in concert:

-

The 3,5-Dimethylphenyl Ring: The two methyl groups at the meta positions provide mild electron-donating inductive effects (+I) while introducing specific steric bulk. This modulates the electrophilicity of the adjacent carbonyl group without interfering with ortho or para directed side reactions.

-

The Carbonyl Core: Acts as a "hard" electrophilic center and serves as the thermodynamic driver for acid-catalyzed enolization, a prerequisite for

-functionalization. -

The

-Bromo Ethyl Group: The highly polar C–Br bond renders the

Quantitative Physicochemical Data

To ensure analytical precision during synthesis and purification, the core quantitative parameters of the compound are summarized below:

| Property | Value / Description |

| IUPAC Name | 2-bromo-1-(3,5-dimethylphenyl)propan-1-one |

| Molecular Formula | C₁₁H₁₃BrO |

| Molar Mass | 241.13 g/mol |

| Appearance | Pale yellow to orange oil (crude); Crystalline solid (purified) |

| Target Purity (Pharma Grade) | |

| Reactivity Profile | Bifunctional electrophile; sensitive to strong bases and light |

Mechanistic Reactivity: The Bifunctional Electrophile

In drug development, 2-bromo-3',5'-dimethylpropiophenone is prized for its orthogonal reactivity. Because it possesses two distinct electrophilic centers, chemists can selectively target the molecule based on the choice of reagent.

-

Nucleophilic Substitution (

): Soft nucleophiles, such as primary or secondary amines, will preferentially attack the -

Carbonyl Reduction: Hydride donors (e.g., NaBH₄) will target the hard carbonyl carbon, reducing it to an alcohol and yielding an

-bromo alcohol, which can subsequently be converted into an epoxide.

Fig 1: Bifunctional reactivity pathways of 2-bromo-3',5'-dimethylpropiophenone.

Self-Validating Synthesis Protocol: -Bromination

The synthesis of 2-bromo-3',5'-dimethylpropiophenone relies on the electrophilic

Step-by-Step Methodology

Step 1: Substrate Dissolution

-

Action: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen (

) inlet, dissolve 3',5'-dimethylpropiophenone (1.0 eq) in anhydrous dichloromethane (DCM)[2]. -

Causality: DCM is strictly aprotic and inert to electrophilic bromination. It provides optimal solvation for both the non-polar ketone precursor and the highly polar bromonium intermediates, ensuring homogenous reaction kinetics.

Step 2: Autocatalytic Initiation

-

Action: Inject approximately 5% of the total required elemental bromine (

) volume via syringe into the stirring solution at room temperature[2]. -

Self-Validation Check: The solution will immediately turn deep red. Do not add more reagent. Stir until the color dissipates to a pale yellow. This visual feedback loop confirms the generation of trace hydrobromic acid (HBr), which is mechanistically required to catalyze the enolization of the ketone. Proceeding before this color change risks pooling unreacted

, leading to dangerous thermal runaways.

Step 3: Controlled Bromination

-

Action: Once initiated, add the remaining

(0.95 eq) dropwise over 30–45 minutes[2]. -

Causality: Dropwise addition maintains a low steady-state concentration of

. This kinetic control heavily favors mono-bromination at the

Step 4: Off-Gassing and Quenching

-

Action: Route the evolved HBr gas through a needle vented into a basic scrubber[2]. After stirring for an additional 10 hours post-addition, transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (

)[2]. -

Self-Validation Check: Monitor the aqueous phase pH; it must be >7. Neutralizing residual HBr is critical to prevent acid-catalyzed degradation or aldol condensation of the highly reactive

-bromoketone during solvent evaporation.

Step 5: Purification

-

Action: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude oil via flash chromatography (silica gel, 3:1 hexane-DCM)[2]. -

Causality: Achieving >97% purity is a strict requirement for pharmaceutical intermediates[1]. Impurities can poison downstream catalysts or lead to complex, inseparable mixtures during subsequent nucleophilic substitutions.

Fig 2: Autocatalytic alpha-bromination workflow of 3',5'-dimethylpropiophenone.

Downstream Applications in Drug Development

The primary utility of 2-bromo-3',5'-dimethylpropiophenone lies in its role as a versatile synthon for complex active pharmaceutical ingredients (APIs).

A prominent application is the synthesis of 1-phenyl-2-piperidinoalkanol derivatives [3]. In this workflow, the

Additionally, substitution with primary amines (such as methylamine) generates substituted cathinones. These compounds are critical reference standards in neuropharmacological research, used to study monoamine transporter inhibition and central nervous system (CNS) receptor binding affinities.

References

- US4690931A - Therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives Source: Google Patents URL

- Understanding the Synthesis and Preparation of 2-Bromo-3-Methylpropiophenone (CAS 1451-83-8)

- 2-bromo-3-methylpropiophenone synthesis Source: ChemicalBook URL

Sources

A Comprehensive Technical Guide to 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one, a member of the α-bromoketone class of compounds. While a specific CAS number for this molecule is not cataloged in major chemical databases, suggesting its status as a novel or specialized research chemical, its synthesis and reactivity can be confidently projected from established chemical principles. This document outlines a robust two-step synthetic pathway, details its predicted spectroscopic and physicochemical properties, and explores its potential as a versatile intermediate in organic synthesis and medicinal chemistry. The guide is intended to serve as a foundational resource for researchers interested in leveraging this and similar scaffolds for the development of new chemical entities.

Introduction and Chemical Identity

α-Haloketones are a cornerstone of modern organic synthesis, prized for their dual reactivity at the electrophilic carbonyl carbon and the adjacent halogen-bearing carbon.[1] This unique electronic arrangement makes them powerful precursors for a wide array of molecular transformations, particularly in the construction of complex pharmaceutical agents and bioactive molecules.[2][3] 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one belongs to this class, featuring a propiophenone core with a bromine atom at the α-position and a 3,5-disubstituted phenyl ring. This substitution pattern offers a unique combination of steric and electronic properties for further chemical elaboration.

The absence of a dedicated CAS number for this compound underscores its likely role as a custom-synthesized intermediate rather than a commercially available stock chemical. This guide, therefore, provides a scientifically grounded framework for its preparation and use.

| Property | Value |

| IUPAC Name | 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| Canonical SMILES | CC(Br)C(=O)C1=CC(=C)C=C(C)C=1 |

| InChI Key | (Predicted) |

Proposed Synthesis Pathway

A logical and efficient synthesis of 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one involves a two-step process: the Friedel-Crafts acylation of m-xylene to form the precursor ketone, followed by a regioselective α-bromination.

Step 1: Synthesis of 1-(3,5-dimethylphenyl)propan-1-one

The initial step involves the electrophilic aromatic substitution of m-xylene with propanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2][4] The acylium ion, formed by the reaction of propanoyl chloride with AlCl₃, acts as the electrophile.[4] The two methyl groups on the m-xylene ring are ortho, para-directing; however, for steric reasons, acylation occurs preferentially at the 4-position, which is para to one methyl group and ortho to the other, leading to the desired product.

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a suitable solvent such as dichloromethane (DCM).[5]

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add m-xylene (1.0 equivalent) to the flask.

-

Acylation: Add propanoyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.[5]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3,5-dimethylphenyl)propan-1-one.

Step 2: α-Bromination of 1-(3,5-dimethylphenyl)propan-1-one

The second step is the regioselective bromination at the carbon alpha to the carbonyl group. This is a common transformation for ketones and can be achieved using various brominating agents.[6] Copper(II) bromide (CuBr₂) is an effective reagent for this purpose, often proceeding through an enol intermediate.[6] Alternatives include N-Bromosuccinimide (NBS) with a catalytic amount of acid.[7]

Caption: General workflow for α-Bromination of the precursor ketone.

Experimental Protocol: α-Bromination

-

Setup: In a round-bottom flask, dissolve 1-(3,5-dimethylphenyl)propan-1-one (1.0 equivalent) in a suitable solvent mixture, such as ethyl acetate and chloroform.[6]

-

Reagent Addition: Add Copper(II) bromide (CuBr₂, 2.2 equivalents).

-

Reaction: Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC, watching for the disappearance of the starting ketone. The reaction is often accompanied by a color change from the green-black of the CuBr₂ suspension to the white of CuBr.

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the copper salts.

-

Purification: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one.

Predicted Physicochemical and Spectroscopic Data

No experimental data for the target compound is publicly available. The following table summarizes the predicted data based on its chemical structure and data from analogous compounds.

| Analysis | Predicted Data / Characteristics |

| Appearance | Likely a white to off-white crystalline solid or a light yellow oil. |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Toluene. |

| ¹H-NMR | - Aromatic Protons: Two singlets or a complex multiplet around δ 7.0-7.5 ppm.- α-Proton (CH-Br): A quartet around δ 5.2-5.5 ppm.- Aromatic Methyls: A singlet integrating to 6H around δ 2.3-2.4 ppm.- β-Methyl (CH₃): A doublet around δ 1.8-2.0 ppm. |

| ¹³C-NMR | - Carbonyl (C=O): A peak around δ 190-200 ppm.- α-Carbon (C-Br): A peak around δ 40-50 ppm.- Aromatic Carbons: Multiple peaks in the δ 125-140 ppm region.- Aromatic Methyls: Peaks around δ 20-22 ppm.- β-Methyl: A peak around δ 15-20 ppm. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 240 and 242, characteristic of a single bromine atom.- Major Fragments: Loss of Br (m/z 161), and benzoyl fragment (m/z 147). |

| IR Spectroscopy | - C=O Stretch: Strong absorption band around 1680-1700 cm⁻¹.- C-Br Stretch: Absorption in the fingerprint region, typically 500-650 cm⁻¹. |

Reactivity and Synthetic Utility

The primary site of reactivity on 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one is the electrophilic α-carbon, which is susceptible to attack by a wide range of nucleophiles in S_N2 reactions.[8] The bromine atom is an excellent leaving group, facilitating the formation of new carbon-heteroatom or carbon-carbon bonds.

Caption: S_N2 reactions with various nucleophiles.

Key transformations include:

-

Reaction with Amines: Forms α-amino ketones, which are precursors to biologically active molecules, including substituted cathinones and other central nervous system agents.[8]

-

Reaction with Thiols: Yields α-thio ketones, useful in various synthetic applications.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, it can rearrange to form a cyclopropanone intermediate, which subsequently opens to yield carboxylic acid derivatives (e.g., 2-(3,5-dimethylphenyl)butanoic acid derivatives).[8]

-

Heterocycle Synthesis: It can serve as a key building block for synthesizing heterocycles like imidazoles, oxazoles, and thiazoles through condensation reactions with appropriate binucleophilic partners.

Applications in Drug Discovery and Development

While specific applications for 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one are not documented, its structural motif is highly relevant to drug discovery. The ability to easily introduce diverse functional groups at the α-position makes it an ideal scaffold for generating chemical libraries for high-throughput screening.

The propiophenone core is present in numerous pharmaceutical agents. By using this brominated intermediate, medicinal chemists can rapidly synthesize a series of analogs to explore structure-activity relationships (SAR). For example, the introduction of different amine functionalities can modulate a compound's basicity, polarity, and ability to form hydrogen bonds, which are critical for target binding and pharmacokinetic properties. The 3,5-dimethylphenyl group provides a specific lipophilic and steric profile that can be exploited to achieve selective binding to a target protein.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on the known hazards of other α-bromoketones, the following precautions are mandatory.

-

Hazard Class: α-Bromoketones are typically classified as irritants, lachrymators (tear-inducing), and are harmful if swallowed or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[9][10]

-

Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Use tools (spatulas, tongs) to handle containers and transfer material to avoid direct contact.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not allow it to enter drains or waterways.

Conclusion

2-Bromo-1-(3,5-dimethylphenyl)propan-1-one represents a highly versatile yet under-documented chemical intermediate. This guide provides a robust and scientifically sound framework for its synthesis, characterization, and potential applications. Its value lies in its capacity to serve as a flexible building block for creating diverse molecular architectures, making it a powerful tool for academic research and industrial drug development. As with any reactive chemical, adherence to strict safety protocols is paramount during its handling and use.

References

A comprehensive list of references will be provided upon request, including links to the original research articles and safety documentation for analogous compounds.

Sources

- 1. 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one | C17H18O | CID 24725586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. savemyexams.com [savemyexams.com]

- 3. researchgate.net [researchgate.net]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. M_xylene acylation using propinoyl chloride? | Filo [askfilo.com]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - alpha-iodo propiophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Precautions for handling ionizing radiation — HSE Department - KU Leuven [admin.kuleuven.be]

- 10. Radioactive Material Safety Policies | Radiation Safety Office | Washington State University [rso.wsu.edu]

- 11. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]

Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-3',5'-dimethylpropiophenone

[1][2]

12Executive Summary

2-Bromo-3',5'-dimethylpropiophenone (CAS: 53332-62-0) serves as a critical electrophilic intermediate in the synthesis of substituted phenethylamines and cathinone derivatives.[1] Its utility is defined by the reactivity of the

However, the compound’s handling is complicated by two factors: its potent lachrymatory properties and its tendency to "oil out" during purification.[2] This guide provides a definitive framework for solubility determination, solvent selection for recrystallization, and process optimization, moving beyond basic data to mechanistic understanding.[2]

Physicochemical Profile & Structural Analysis[1][2][4][5]

To predict solubility behavior without exhaustive empirical testing, we analyze the molecule's functional contributions to the Hansen Solubility Parameters (HSP).

Structural Components[1][4][5][6][7][8][9][10][11]

-

Lipophilic Domain: The 3,5-dimethylphenyl moiety drives high solubility in non-polar aromatics (Toluene) and chlorinated solvents.[1][2]

-

Polar/Polarizable Domain: The carbonyl ketone (

) acts as a hydrogen bond acceptor (HBA) and dipole driver.[2] -

Reactive Domain: The

-bromo group increases density and polarizability but introduces instability in nucleophilic solvents (e.g., water, simple amines).[2]

Predicted Property Table

| Property | Value / Description | Implication for Solubility |

| Molecular Weight | ~241.13 g/mol | Moderate MW; favors solubility in common organics.[1][2] |

| Physical State | Low-melting solid or viscous oil | Tendency to supercool; requires seeding for crystallization.[1][2] |

| LogP (Predicted) | ~3.5 - 4.0 | Highly lipophilic; insoluble in water .[1][2] |

| H-Bond Donors | 0 | Poor solubility in protic solvents unless heated.[1][2] |

| H-Bond Acceptors | 1 (Ketone) | Good solubility in alcohols (via solvation).[1][2] |

Solubility Data & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic interaction with the solute.

Solubility Profile Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for reaction medium and extractions.[1][2] |

| Aromatic | Toluene, Benzene | High | Good for reactions requiring elevated temperatures.[2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Primary choice for recrystallization (often with heptane).[1][2] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH), IPA | Temperature Dependent | High solubility at boiling; low at |

| Alkanes | Hexane, Heptane, Cyclohexane | Low | Used as an anti-solvent to induce precipitation.[2] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Avoid for purification; difficult to remove.[2] DMSO may cause decomposition.[2] |

| Water | Water | Insoluble | Used only for washing inorganic salts during workup.[2] |

Critical Note on Reactivity: Avoid storing this compound in nucleophilic solvents (e.g., Methanol, primary amines) for extended periods, as the

-bromo ketone is susceptible to solvolysis or substitution, leading to impurity formation (e.g.,-methoxy derivatives).[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility curves for process scale-up.[1][2]

-

Preparation: Weigh 500 mg of 2-Bromo-3',5'-dimethylpropiophenone into a tared scintillation vial.

-

Solvent Addition: Add the target solvent in 100

L increments while maintaining the vial at the target temperature (e.g., -

Equilibration: Vortex for 60 seconds after each addition.

-

Endpoint: The point of complete dissolution (clear solution, no schlieren lines) is recorded.

-

Calculation:

(mg/mL).[2]

Protocol B: Recrystallization Strategy (The "Oiling Out" Solution)

A common failure mode with this compound is the formation of an oil rather than crystals upon cooling.[3] This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

Optimized Workflow:

-

Solvent System: Use IPA (Isopropyl Alcohol) or a EtOAc/Heptane (1:4) mixture.[2]

-

Dissolution: Dissolve crude material in the minimum amount of solvent at

(do not boil excessively to prevent degradation). -

Seeding: Cool to

. If oil droplets form, reheat slightly to redissolve, then add a seed crystal of pure product. -

Slow Cooling: Allow the vessel to cool to Room Temperature (RT) over 2 hours with gentle agitation.

-

Harvest: Cool to

only after bulk crystallization is observed. Filter and wash with cold heptane.[2]

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting a solvent based on the operational goal (Reaction vs. Purification).

Caption: Decision tree for selecting the optimal solvent based on thermodynamic requirements and impurity profiles.

Safety & Handling (Lachrymator Warning)

Hazard Class:

-

Engineering Controls: All solubility testing must be performed inside a certified chemical fume hood.[2]

-

Neutralization: Spills should be treated immediately with a solution of dilute ammonia or sodium thiosulfate to quench the alkyl bromide functionality.[2]

-

PPE: Double nitrile gloves are recommended.[2] If the compound is in solution with DCM, use laminate gloves (Silver Shield) as DCM permeates nitrile rapidly.[2]

References

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Provides the theoretical framework for the "Like Dissolves Like" predictions used in Section 2).

-

Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for recrystallization of low-melting aryl ketones).

-

PubChem Database. (n.d.).[2] Compound Summary for

-Bromo ketones. National Center for Biotechnology Information.[2] Retrieved from [Link] (General physicochemical property verification).[2] -

Reichardt, C. (2003).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Source for solvent polarity and dielectric constant data in Section 3).

Molecular weight and formula of 2-Bromo-3',5'-dimethylpropiophenone

Title: Technical Guide: Molecular Characterization and Synthesis of 2-Bromo-3',5'-dimethylpropiophenone

Abstract This technical guide provides a comprehensive analysis of 2-Bromo-3',5'-dimethylpropiophenone, a specific alpha-bromo ketone intermediate used in the synthesis of substituted cathinones, particularly 3,5-dimethylmethcathinone (3,5-DMMC). The document details the physicochemical properties, molecular formula derivation, synthesis pathways, and handling protocols required for research and forensic applications.

Introduction

2-Bromo-3',5'-dimethylpropiophenone (CAS: N/A for specific isomer in common public registries; typically referenced as a derivative of 1-(3,5-dimethylphenyl)propan-1-one) is a halogenated organic compound.[1][2][3][4] It serves as a critical electrophilic intermediate in the preparation of beta-keto amphetamines (cathinones). Its structural specificity—having methyl groups at the meta positions of the phenyl ring—distinguishes it from the more common 3,4-dimethyl isomer (precursor to 3,4-DMMC).

Significance: In drug development and forensic science, this compound is analyzed to map the structure-activity relationships (SAR) of monoamine transporter inhibitors. It acts as the direct precursor to 3,5-DMMC, allowing researchers to study the steric and electronic effects of meta-substitution on pharmacological potency.

Physicochemical Properties

Molecular Formula & Weight

The molecular identity is derived from the parent propiophenone structure modified with two methyl groups on the aromatic ring and a bromine atom at the alpha-carbon position.

-

Systematic Name: 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one

-

Molecular Formula: C₁₁H₁₃BrO

-

Molecular Weight: 241.13 g/mol

Calculation Breakdown:

| Component | Atoms | Contribution to Formula | Mass Contribution ( g/mol ) |

|---|---|---|---|

| Benzene Ring | C₆H₃ | Trisubstituted ring | ~75.09 |

| Substituents (Ring) | 2 × -CH₃ | Dimethyl groups | ~30.06 |

| Acyl Chain | -C(=O)-CH(Br)-CH₃ | Propan-1-one backbone | ~135.98 |

| Total | C₁₁H₁₃BrO | C₁₁H₁₃BrO | 241.13 |[5]

Physical Characteristics

-

Appearance: Typically a pale yellow to off-white liquid or low-melting crystalline solid.

-

Solubility: Soluble in organic solvents (dichloromethane, diethyl ether, ethanol); insoluble in water.

-

Reactivity: Highly reactive alkylating agent due to the alpha-bromo ketone motif; susceptible to nucleophilic attack by amines.

Synthesis & Reactivity

Synthetic Pathway

The synthesis of the 3,5-isomer requires specific regiochemical control, often achieved via Grignard reagents rather than direct Friedel-Crafts acylation of m-xylene (which predominantly yields the 2,4-isomer).

Protocol Overview:

-

Grignard Formation: 1-Bromo-3,5-dimethylbenzene is reacted with magnesium to form 3,5-dimethylphenylmagnesium bromide.

-

Acylation: The Grignard reagent reacts with propionitrile (followed by acidic hydrolysis) to yield the ketone, 1-(3,5-dimethylphenyl)propan-1-one.

-

Alpha-Bromination: The ketone is brominated using elemental bromine (Br₂) or hydrogen bromide (HBr) in glacial acetic acid to yield the target 2-bromo derivative.

Reaction Mechanism Diagram

The following diagram illustrates the specific pathway to the 3,5-isomer, avoiding regiochemical errors common in general literature.

Caption: Synthesis of 2-Bromo-3',5'-dimethylpropiophenone via Grignard addition to propionitrile followed by alpha-bromination.

Experimental Considerations

-

Regioselectivity: The use of 1-bromo-3,5-dimethylbenzene ensures the methyl groups remain in the meta positions. Direct acylation of m-xylene would favor the ortho/para directing effects, leading to the 2,4-dimethyl isomer.

-

Bromination Control: The addition of bromine must be slow and controlled (often at 0-25°C) to prevent over-bromination (dibromination) or bromination of the aromatic ring.

Analytical Characterization

Researchers must validate the identity of the compound using spectroscopic methods to distinguish it from positional isomers (e.g., 2,4- or 3,4-dimethyl).

| Method | Expected Signature |

| 1H NMR (CDCl₃) | Aromatic Region: Signals for 3 protons (likely 2:1 ratio due to symmetry).Alpha-Proton: Quartet at ~5.2 ppm (CH-Br).Methyls: Singlet at ~2.3 ppm (Ring-CH₃), Doublet at ~1.8 ppm (Chain-CH₃). |

| Mass Spectrometry (GC-MS) | Molecular Ion: m/z 240/242 (1:1 ratio due to ⁷⁹Br/⁸¹Br).Base Peak: Loss of Br (m/z ~161) or benzoyl fragment. |

| IR Spectroscopy | Carbonyl Stretch: Strong band at ~1680-1690 cm⁻¹ (Aryl ketone).C-Br Stretch: ~600-700 cm⁻¹. |

Safety & Handling

Hazard Classification:

-

Lachrymator: Like most alpha-bromo ketones, this compound is a potent tear gas. It causes severe eye and respiratory irritation.[6]

Handling Protocol:

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

-

Neutralization: Spills should be neutralized with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential.

References

-

DEA Special Testing and Research Laboratory . (2012). Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. Microgram Journal, 9(2), 75-79. Link

-

Cayman Chemical . (2025).[7][8][9] 3,4-Dimethylmethcathinone (hydrochloride) Product Information. Link

-

PubChem . (n.d.). Compound Summary: 2-Bromo-1-(3,5-dimethylphenyl)propan-1-one (Analogous Search). National Library of Medicine. Link

-

Locos, O., & Reynolds, D. (2012).[10] The Characterization of 3,4-Dimethylmethcathinone (3,4-DMMC). Journal of Forensic Sciences, 57(5), 1303–1306.[10] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. caymanchem.com [caymanchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. beta.lakeland.edu [beta.lakeland.edu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. 3,4-Dimethylmethcathinone - Wikipedia [en.wikipedia.org]

Forensic Intelligence: Identification and Profiling of 3,5-Dimethylcathinone Precursors

Executive Summary

The identification of precursors for New Psychoactive Substances (NPS) is a critical component of forensic intelligence and supply chain disruption. 3,5-Dimethylcathinone (3,5-DMC) represents a specific positional isomer within the substituted cathinone class. Its forensic significance lies not only in its psychoactive potential but in the challenge it presents to analytical chemistry: distinguishing it from pharmacologically distinct isomers like 3,4-DMMC or 2,4-DMMC.

This technical guide details the retrosynthetic logic required to identify the primary precursor, 1-(3,5-dimethylphenyl)propan-1-one (3,5-dimethylpropiophenone), and provides a self-validating analytical workflow to confirm its identity against isobaric interferences.

Part 1: Chemical Identity & Retrosynthetic Logic

To identify the precursor, one must understand the synthetic origin. In clandestine chemistry, the synthesis of 3,5-DMC almost invariably follows a two-step sequence starting from a specific propiophenone.

The Primary Precursor

The immediate precursor for 3,5-DMC is 1-(3,5-dimethylphenyl)propan-1-one .

-

CAS Number: 2096-86-8 (generic for dimethylpropiophenones; specific isomers vary).

-

Molecular Formula:

-

Molecular Weight: 162.23 g/mol .

Retrosynthetic Pathway Analysis

Forensic profiling relies on identifying "marker" chemicals that reveal the synthetic route. The presence of m-xylene in a solvent cache strongly suggests the 3,5-substitution pattern, as m-xylene is the starting material for the Friedel-Crafts acylation that produces the 3,5-dimethylpropiophenone precursor.

Figure 1: Retrosynthetic pathway identifying the critical precursor node (Yellow) and raw materials (Green).

Part 2: Analytical Profiling of the Precursor

The primary challenge in identifying 1-(3,5-dimethylphenyl)propan-1-one is differentiating it from its isomers (e.g., 2,4-dimethyl or 3,4-dimethyl analogs). Standard Mass Spectrometry (MS) is often insufficient for definitive structural elucidation due to identical fragmentation patterns.

Mass Spectral Signature (GC-MS)

While isomers are difficult to distinguish, the precursor class (dimethylpropiophenones) has a distinct signature different from the final cathinone.

| Analyte Type | Key Ion (m/z) | Origin of Ion |

| Precursor (Ketone) | 162 | Molecular Ion ( |

| Precursor (Ketone) | 133 | Base Peak (Dimethylbenzoyl ion, |

| Precursor (Ketone) | 105 | Loss of CO from base peak (Dimethylphenyl cation) |

| Precursor (Ketone) | 77 | Phenyl cation (minor, rearrangement) |

| Final Cathinone | 72 | Immonium Ion ( |

Diagnostic Logic: If the sample yields a base peak of 133 and a molecular ion of 162 , it is a dimethylpropiophenone. If the base peak is 72 , it is the converted cathinone.

Isomer Differentiation (The NMR Standard)

GC-MS retention times for dimethyl isomers are often separated by less than 0.2 minutes. Therefore, Nuclear Magnetic Resonance (NMR) is the required self-validating protocol for confirming the 3,5- substitution pattern.

-

3,5-Pattern Signal: The 3,5-dimethyl substitution creates a plane of symmetry.

-

Aromatic Region: You will observe a distinct integration ratio of 2:1. Two equivalent protons (positions 2 and 6) and one unique proton (position 4).

-

Coupling: The protons at 2 and 6 appear as a doublet (or singlet if resolution is low), while position 4 is a triplet/singlet. This contrasts sharply with the 3,4-isomer, which lacks symmetry and shows a complex multiplet pattern (1:1:1).

-

Part 3: Experimental Protocols

Sample Preparation for Precursor Identification

Objective: Isolate neutral precursors (ketones) from basic drugs (cathinones) to simplify analysis.

Reagents:

-

Dichloromethane (DCM) (HPLC Grade)

-

0.1 M HCl

-

0.1 M NaOH

-

Anhydrous Sodium Sulfate

Protocol:

-

Dissolution: Dissolve 50 mg of seized powder/liquid in 5 mL deionized water.

-

Acidification: Check pH. If basic, adjust to pH 3 with 0.1 M HCl. (This keeps the cathinone in the aqueous phase).

-

Extraction (Targeting Precursor): Add 5 mL DCM. Shake vigorously for 2 minutes.

-

Logic: The neutral precursor (1-(3,5-dimethylphenyl)propan-1-one) partitions into the organic (DCM) layer. The cathinone salt remains in the water.

-

-

Separation: Collect the bottom DCM layer.

-

Drying: Pass DCM through anhydrous sodium sulfate to remove water.

-

Analysis: Inject 1 µL of the DCM extract into GC-MS.

GC-MS Method Parameters

To maximize the chance of separating isomers, a slow temperature ramp is critical.

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Inlet: Split 20:1, 250°C.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 50°C (hold 1 min).

-

Ramp: 10°C/min to 150°C (critical zone for isomer separation).

-

Ramp: 25°C/min to 300°C (hold 5 min).

-

-

MS Source: 230°C, EI mode (70 eV).

Part 4: Decision Framework & Workflow

The following diagram illustrates the decision matrix for confirming the specific 3,5-isomer precursor.

Figure 2: Analytical workflow prioritizing NMR for definitive isomer confirmation when GC-MS retention times are ambiguous.

References

-

United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. UNODC.[1] Link

-

Drug Enforcement Administration (DEA). (2013). Differentiation of 3,4-Dimethylmethcathinone (3,4-DMMC) from its Dimethyl Aryl-Positional Isomers. Microgram Journal. Link

-

Forensic Science International. (2019). Identification of 4-CDC and 4-CEC in drug seizures and differentiation from their ring-substituted positional isomers. Elsevier.[2][3] Link

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Link

Sources

The Physicochemical and Synthetic Profile of α-Bromo-3',5'-dimethylpropiophenone: A Technical Guide

Executive Summary

In the landscape of advanced organic synthesis and pharmaceutical development, α-bromo ketones serve as foundational building blocks. Specifically, α-bromo-3',5'-dimethylpropiophenone (IUPAC: 2-bromo-1-(3,5-dimethylphenyl)propan-1-one) is a highly reactive intermediate utilized in the synthesis of substituted cathinones (such as 3,5-DMC), complex active pharmaceutical ingredients (APIs), and novel agrochemicals.

This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic synthesis, and analytical validation. By understanding the causality behind the synthetic choices—such as acid-catalyzed enolization—researchers can optimize yields and ensure high-fidelity structural validation.

Physicochemical Profiling

Understanding the physical properties of α-bromo-3',5'-dimethylpropiophenone is critical for downstream processing, solvent selection, and safe handling. The introduction of the heavy, electronegative bromine atom adjacent to the carbonyl group significantly alters the molecule's boiling point, density, and reactivity profile compared to its unhalogenated precursor.

Table 1: Quantitative Physical and Chemical Properties

| Property | Value / Description |

| Chemical Name | α-Bromo-3',5'-dimethylpropiophenone |

| IUPAC Name | 2-bromo-1-(3,5-dimethylphenyl)propan-1-one |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| Appearance | Pale yellow to off-white crystalline solid or heavy oil |

| Solubility | Soluble in DCM, diethyl ether, ethyl acetate; Insoluble in water |

| Density (Predicted) | ~1.35 g/cm³ |

| Boiling Point (Predicted) | ~280–290 °C |

| Reactivity Profile | Potent alkylating agent; Lachrymator; Light-sensitive |

Mechanistic Synthesis: The α-Bromination Workflow

The synthesis of α-bromo-3',5'-dimethylpropiophenone relies on the electrophilic α-bromination of 3,5-dimethylpropiophenone [1]. As an application scientist, I emphasize that this is not merely a mixing of reagents; it is a carefully orchestrated sequence of tautomerization and electrophilic addition.

The Causality of Acid Catalysis

The reaction is typically acid-catalyzed. Why? The carbonyl carbon is electrophilic, but we need the α-carbon to act as a nucleophile to attack the molecular bromine (Br₂). The addition of a catalytic amount of hydrobromic acid (HBr) or glacial acetic acid rapidly promotes the tautomerization of the ketone into its enol form . The electron-rich double bond of the enol then attacks the Br₂ molecule, resulting in the substitution of the α-hydrogen with bromine and the generation of HBr as a byproduct, which further autocatalyzes the reaction [2].

Figure 1: Mechanistic pathway for the acid-catalyzed alpha-bromination of 3,5-dimethylpropiophenone.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The visual cues built into the workflow ensure that the operator can confirm reaction progress without immediate analytical intervention.

-

Preparation: Dissolve 1.0 equivalent of 3,5-dimethylpropiophenone in anhydrous dichloromethane (DCM) (approx. 5 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Catalysis: Add 2–3 drops of 48% aqueous HBr or glacial acetic acid to initiate enolization. Cool the mixture to 0–5 °C using an ice-water bath.

-

Bromine Addition: Dissolve 1.05 equivalents of elemental bromine (Br₂) in DCM. Add this solution dropwise via the addition funnel over 30–45 minutes.

-

In-Process Control (Self-Validation): Monitor the reaction visually. As Br₂ is added, the solution turns reddish-brown. The rapid disappearance of this color (decolorization) confirms that the Br₂ is being successfully consumed by the enol intermediate.

-

Completion: Once the addition is complete and the solution maintains a pale yellow hue, verify the complete consumption of the starting material via Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 9:1).

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases (neutralizing the HBr byproduct). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via recrystallization from cold ethanol or flash column chromatography to yield the pure α-bromo ketone.

Analytical Characterization & QA/QC Logic

To guarantee the structural integrity and purity of the synthesized α-bromo-3',5'-dimethylpropiophenone, a multi-modal analytical approach is mandatory [3].

-

¹H NMR Spectroscopy: The most definitive proof of successful α-bromination is the shift of the α-protons. In the unbrominated starting material, the CH₂ protons of the ethyl chain appear as a quartet near 2.9 ppm. Upon bromination, the substitution of a hydrogen for a highly electronegative bromine atom causes a massive deshielding effect. The remaining single α-proton will appear as a distinct quartet shifted significantly downfield to approximately 5.0–5.3 ppm .

-

GC-MS (Gas Chromatography-Mass Spectrometry): The mass spectrum will exhibit a highly characteristic isotopic pattern. Because bromine naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the molecular ion peak will present as a distinct doublet at m/z 240 and 242 of equal intensity.

Figure 2: Multi-modal analytical validation logic for alpha-bromo ketones.

Handling, Stability, and Storage

As an application scientist, I must stress the occupational hazards associated with α-bromo ketones.

-

Toxicity: α-Bromo-3',5'-dimethylpropiophenone is a potent alkylating agent and a severe lachrymator (tear gas agent). All manipulations must be performed in a properly ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

-

Storage: The compound is light-sensitive and prone to slow, spontaneous dehydrobromination if exposed to moisture or ambient light. It must be stored in tightly sealed amber glass vials, flushed with an inert gas (Argon or N₂), and kept refrigerated at 2–8 °C.

References

Methodological & Application

Synthesis of 2-Bromo-3',5'-dimethylpropiophenone from 3,5-dimethylpropiophenone: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 2-Bromo-3',5'-dimethylpropiophenone, a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The synthesis involves the selective α-bromination of 3,5-dimethylpropiophenone. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The presented methodology is designed to be robust and reproducible for researchers, scientists, and professionals in drug development.

Introduction

α-Haloketones are a critical class of organic intermediates due to their versatile reactivity.[1][2] The presence of a halogen atom alpha to a carbonyl group creates an electrophilic carbon center, making these compounds excellent precursors for a variety of nucleophilic substitution and elimination reactions. This reactivity is fundamental in the construction of more complex molecular architectures, including various heterocyclic compounds that form the core of many pharmaceutical agents.[1][3]

The specific target of this guide, 2-Bromo-3',5'-dimethylpropiophenone, is a useful building block in medicinal chemistry. The synthesis is achieved through the direct α-bromination of 3,5-dimethylpropiophenone. This reaction typically proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic bromine source.[4][5][6] The selection of appropriate reagents and reaction conditions is crucial to ensure high yield and selectivity, minimizing potential side reactions such as aromatic bromination.

Reaction Mechanism

The α-bromination of ketones in the presence of an acid catalyst is a well-established reaction.[4][5][7] The mechanism involves the following key steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon and facilitates the subsequent enolization.[4][8]

-

Keto-Enol Tautomerism: The protonated ketone undergoes tautomerization to form the corresponding enol. This is often the rate-determining step of the reaction.[5][6] The enol is the active nucleophile in this reaction.[4]

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), leading to the formation of a new carbon-bromine bond at the α-position.[4][8]

-

Deprotonation: A weak base (e.g., the solvent or the bromide ion) removes the proton from the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromo ketone product and hydrogen bromide (HBr) as a byproduct.[4]

Sources

- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jamaipanese.com [jamaipanese.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. m.youtube.com [m.youtube.com]

Application Note: A Detailed Protocol for the Selective α-Bromination of 3',5'-Dimethylpropiophenone

This document provides a comprehensive, field-tested protocol for the synthesis of 2-bromo-3',5'-dimethylpropiophenone, a valuable intermediate in pharmaceutical and organic synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and critical safety procedures.

Introduction and Scientific Rationale

α-Halogenated ketones are versatile building blocks in organic chemistry, serving as precursors for a wide array of molecular architectures, including α,β-unsaturated ketones and various heterocyclic compounds.[1][2] The selective introduction of a bromine atom at the α-position of a ketone, such as 3',5'-dimethylpropiophenone, is a fundamental transformation.

The protocol described herein employs an acid-catalyzed pathway, which is crucial for achieving selective monobromination.[3] Under acidic conditions, the reaction proceeds through an enol intermediate. The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, as the formation of the enol is the rate-determining step.[1][2][4] This mechanistic feature prevents the polybromination reactions that are often problematic under basic conditions, where the electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-hydrogens, leading to faster subsequent halogenations.[2][3][5]

Reaction Mechanism

The acid-catalyzed α-bromination of 3',5'-dimethylpropiophenone follows a well-established, multi-step mechanism:

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[4][6]

-

Enol Formation (Rate-Determining Step): A weak base (such as the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of a nucleophilic enol intermediate.[1][6]

-

Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-brominated ketone product and hydrogen bromide (HBr).[6]

.dot digraph "Alpha-Bromination Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} .enddot Caption: Acid-catalyzed α-bromination mechanism.

Safety First: Hazard Analysis and Risk Mitigation

Chemical synthesis demands a proactive approach to safety. The reagents used in this protocol present significant hazards that must be managed through rigorous adherence to safety procedures.

| Reagent | Hazards | Required Safety Precautions |

| Bromine (Br₂) (liquid) | VERY TOXIC, CORROSIVE, DANGEROUS FOR THE ENVIRONMENT .[7] Fatal if inhaled, causes severe skin burns and eye damage.[8][9] Vapors are highly irritating to the respiratory system.[10][11] | Work exclusively in a certified chemical fume hood .[7] Wear heavy-duty, chemically resistant nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[7][10] Do not handle ampoules for longer than necessary to prevent pressure buildup from hand heat.[7] |

| **Dichloromethane (CH₂Cl₂) ** | Suspected carcinogen . Skin and eye irritant. Harmful if swallowed or inhaled. | Use in a well-ventilated fume hood. Wear appropriate PPE, including gloves and eye protection. Avoid inhalation of vapors. |

| Hydrogen Bromide (HBr) | TOXIC, CORROSIVE . Generated as a byproduct.[4][12] Causes severe skin burns and eye damage. Respiratory irritant. | The entire procedure must be performed in a fume hood to prevent inhalation. The reaction flask should be vented to a scrubber or a trap containing a basic solution. |

| 3',5'-Dimethylpropiophenone | Irritant . May cause skin, eye, and respiratory irritation. | Handle with standard laboratory PPE (lab coat, gloves, safety glasses). |

Emergency Preparedness:

-

Bromine Spills: Have a 1 M solution of sodium thiosulfate or a container of solid hydrated sodium carbonate (washing soda) immediately accessible for neutralization of any spills.[7][8] For small spills, cover with sodium carbonate, leave for an hour, then carefully mop up and rinse the area with plenty of water.[8]

-

Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[11] For eye contact, flush with gently running water for at least 20 minutes and seek immediate medical attention.[8] If inhaled, move the individual to fresh air and seek immediate medical attention.[8][11]

Experimental Protocol: Synthesis of 2-Bromo-3',5'-dimethylpropiophenone

This protocol is adapted from established procedures for structurally similar ketones and is designed for selectivity and high yield.[12][13]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3',5'-Dimethylpropiophenone | ≥98% | Standard chemical supplier | |

| Bromine (Br₂) | ≥99.5% | Standard chemical supplier | |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Standard chemical supplier | |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard chemical supplier | For preparing a saturated aqueous solution. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, Reagent Grade | Standard chemical supplier | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Standard chemical supplier | For flash column chromatography. |

| Hexane & Ethyl Acetate | HPLC Grade | Standard chemical supplier | For chromatography mobile phase. |

Equipment

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel (pressure-equalizing)

-

Reflux condenser with a gas outlet connected to a scrubber (containing NaOH or Na₂S₂O₃ solution)

-

Thermometer or temperature probe

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for flash column chromatography

-

Analytical balance

Step-by-Step Procedure

.dot digraph "Experimental_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} .enddot Caption: Step-by-step experimental workflow.

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 3',5'-dimethylpropiophenone (e.g., 10.0 g, 61.6 mmol, 1.0 eq) in 200 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Bromine Addition: Prepare a solution of bromine (e.g., 3.2 mL, 9.9 g, 62.0 mmol, ~1.01 eq) in 50 mL of dichloromethane and charge it into the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. A small initial addition should result in the dissipation of the bromine color, indicating the reaction has initiated.[12] The HBr gas generated should be vented through the condenser into a basic scrubber.

-

Reaction Monitoring: After the complete addition of bromine, the reaction mixture may retain a pale orange or yellow color. Allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The product spot should be less polar than the starting material.

-

Quenching and Work-up: Once the reaction is complete (as indicated by TLC), carefully transfer the reaction mixture to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution in portions to neutralize the HBr and any unreacted bromine.[12] Be cautious as CO₂ evolution will cause pressure buildup. Continue adding the bicarbonate solution until effervescence ceases and the mixture is basic to pH paper.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow or orange oil.[12]

Purification and Characterization

The crude product is purified by flash column chromatography on silica gel.

-

Chromatography Conditions:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of hexane and ethyl acetate (or a mixture of hexane and dichloromethane[12]) is recommended, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.

-

-

Characterization: The structure of the purified 2-bromo-3',5'-dimethylpropiophenone should be confirmed using spectroscopic methods.

-

¹H NMR (CDCl₃): Expected chemical shifts (δ) would be analogous to 2-bromo-3'-methylpropiophenone.[12] Look for a quartet for the α-proton (CH-Br) around 5.3 ppm, a doublet for the β-methyl group (CH₃-CH) around 1.9 ppm, singlets for the two aromatic methyl groups around 2.4 ppm, and signals for the aromatic protons in the 7-8 ppm range.

-

¹³C NMR, IR Spectroscopy, and Mass Spectrometry can be used for further structural confirmation.

-

References

-

Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. [Link]

-

Chemistry Stack Exchange. (2019). Di-alpha-halogenation of ketones in acidic medium. [Link]

-

Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

-

Vaia. (n.d.). Propose a mechanism for the acid-catalyzed bromination of pentan-3-one. [Link]

-

CLEAPSS. (2022). Student safety sheets 55 Bromine. [Link]

-

Chemistry LibreTexts. (2019). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-Bromopropiophenone. [Link]

-

Wikipedia. (n.d.). Ketone halogenation. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. edu.rsc.org [edu.rsc.org]

- 8. science.cleapss.org.uk [science.cleapss.org.uk]

- 9. carlroth.com [carlroth.com]

- 10. dollycorporation.com [dollycorporation.com]

- 11. nj.gov [nj.gov]

- 12. 2-bromo-3-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

Solvent selection for 2-Bromo-3',5'-dimethylpropiophenone synthesis

Safety Precaution: Bromine is highly toxic, corrosive, and causes severe burns. [9][10]All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [11][12]Have a neutralizing agent, such as sodium thiosulfate or sodium bicarbonate solution, readily available for spills. [9]

Protocol 1: α-Bromination using Dichloromethane (DCM)

This protocol is adapted from established procedures for similar propiophenones and is recommended for its high selectivity and straightforward work-up. [5] Materials:

-

3',5'-Dimethylpropiophenone

-

Bromine (Br₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

500 mL round-bottom flask

-

Magnetic stir bar

-

Dropping funnel

-

Septa

-

Nitrogen or argon line with a needle outlet

Procedure:

-

Reaction Setup: Place 3',5'-dimethylpropiophenone (e.g., 0.024 mol, 1.0 eq) and 200 mL of dichloromethane into the 500-mL flask equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the flask with a septum and flush with an inert gas like nitrogen. Provide an outlet for the HBr gas that will be generated (e.g., a needle through the septum connected to a bubbler or scrub).

-

Bromine Addition: While stirring the solution under nitrogen, slowly add bromine (0.0236 mol, 0.98 eq) dropwise via syringe or dropping funnel over 10-15 minutes. A slight exothermic reaction and dissipation of the bromine color should be observed. Maintain the temperature below 25 °C, using an ice bath if necessary.

-

Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10 hours. [5]5. Work-up: Once the reaction is complete, transfer the solution to a separatory funnel.

-

Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the HBr formed during the reaction. Continue adding until effervescence ceases.

-

Extraction: Separate the layers and extract the aqueous layer with an additional portion of dichloromethane.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification (Optional): The crude oil can be purified by flash chromatography on silica gel if higher purity is required. [5]

Troubleshooting and Key Considerations

-

Di-bromination: Using a slight excess of the ketone relative to bromine (e.g., 1.0 eq ketone to 0.98 eq Br₂) can help minimize the formation of the di-brominated byproduct.

-

Reaction Initiation: Sometimes, the reaction may have a brief induction period. The dissipation of the initial red-brown bromine color is an indicator that the reaction has started. [5]* HBr Gas: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. It is essential to have a proper venting system, such as a needle connected to a tube leading to a base trap (e.g., a beaker with NaOH solution). [5]* Alternative Brominating Agents: For reactions where handling elemental bromine is a concern, N-bromosuccinimide (NBS) can be a safer alternative. [6][7]The reaction with NBS is often initiated by light or a radical initiator. [8]

Conclusion

The selection of an appropriate solvent is a critical parameter in the synthesis of 2-Bromo-3',5'-dimethylpropiophenone. While several options exist, dichloromethane provides a robust and reliable system, offering excellent solubility and chemical inertness, which facilitates high yields and simplifies product purification. By understanding the underlying acid-catalyzed mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

-

An efficient solvent-free selective bromination of ketones by H2O2-HBr. (2011). Organic Chemistry International. Available from: [Link]

-

Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Available from: [Link]

-

Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. (2012). ResearchGate. Available from: [Link]

-

Bromination of orto substituted propiophenones. ResearchGate. Available from: [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. Available from: [Link]

-

Bromine - SAFETY DATA SHEET. (2023). Chemsrc. Available from: [Link]

-

Student safety sheets 55 Bromine. (2022). CLEAPSS Science. Available from: [Link]

- Process for the production of ª ‡ -bromopropiophenone. Google Patents.

-

Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Available from: [Link]

-

Bromine | Chemical Emergencies. (2024). Centers for Disease Control and Prevention (CDC). Available from: [Link]

- Method for selective bromination of phenyl alkyl ketone derivatives or phenyl alkyl alcohol derivatives. Google Patents.

-

Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). Molecules. Available from: [Link]

-

alpha-iodo propiophenone. (2017). Sciencemadness Discussion Board. Available from: [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Available from: [Link]

-

Kinetics of the bromination of acetone in aqueous solution. (1904). Semantic Scholar. Available from: [Link]

-

Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. (2025). ResearchGate. Available from: [Link]

-

CAS 1451-83-8|2-Bromo-3-Methylpropiophenone. Shanghai Rlavie Technology Co., ltd. Available from: [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. Available from: [Link]

-

Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. (2022). YouTube. Available from: [Link]

-

2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE. environmentclearance.nic.in. Available from: [Link]

- Synthetic method of 3' -methyl propiophenone. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jamaipanese.com [jamaipanese.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-bromo-3-methylpropiophenone synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Application Notes & Protocols: A Researcher's Guide to the Regioselective α-Bromination of Substituted Propiophenones

Introduction: The Synthetic Value of α-Bromopropiophenones

The α-bromination of propiophenones is a cornerstone transformation in synthetic organic chemistry. The resulting 2-bromopropiophenones are highly valuable synthetic intermediates, prized for their dual reactive centers. The bromine atom at the α-position serves as an excellent leaving group for nucleophilic substitution, while the carbonyl group is amenable to a wide range of classical transformations. This versatility makes α-bromopropiophenones critical precursors in the synthesis of pharmaceuticals and biologically active compounds, most notably as key intermediates in the preparation of substituted cathinones and related psychoactive substances.[1][2][3] Furthermore, these compounds are precursors to α,β-unsaturated ketones through dehydrobromination, opening pathways to various Michael acceptors.[4][5]

This guide provides an in-depth analysis of the reaction conditions for the α-bromination of substituted propiophenones. It moves beyond a simple recitation of protocols to explain the underlying mechanistic principles that govern selectivity and yield, empowering researchers to make informed decisions in their experimental design. We will explore the critical interplay between the substrate's electronic properties, the choice of brominating agent, catalyst, and solvent system to achieve predictable and high-yielding regioselective α-bromination.

Pillar 1: Mechanistic Underpinnings of α-Bromination

The regioselective bromination of a propiophenone at the α-carbon (the carbon adjacent to the carbonyl group) hinges on the formation of a nucleophilic enol or enolate intermediate. The choice between acidic and basic conditions dictates which intermediate is formed and profoundly influences the reaction's outcome, particularly for unsymmetrical ketones.

Acid-Catalyzed Bromination: The Enol Pathway

Under acidic conditions, the reaction proceeds through an enol intermediate. The mechanism is a well-established, acid-catalyzed process.[4][6][7]

-

Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-protons.

-

Enol Formation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of the enol tautomer. This is typically the rate-determining step of the reaction.[4][5]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (e.g., Br₂).

-

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and HBr. The HBr produced can further catalyze the reaction, leading to an autocatalytic effect.[8][9]

A key feature of acid-catalyzed bromination is that it typically results in the selective introduction of a single bromine atom.[7] Once the first bromine is introduced, its electron-withdrawing nature deactivates the carbonyl oxygen towards further protonation, slowing down the formation of the enol and thus disfavoring di-bromination.[7]

Caption: Acid-catalyzed α-bromination proceeds via an enol intermediate.

Base-Promoted Bromination: The Enolate Pathway

In the presence of a base, an enolate anion is formed by the deprotonation of the α-carbon.[10] This enolate is a much stronger nucleophile than the enol.

-

Enolate Formation: A base removes a proton from the α-carbon to form a resonance-stabilized enolate anion.

-

Nucleophilic Attack: The enolate anion rapidly attacks a molecule of electrophilic bromine.

Unlike the acid-catalyzed reaction, base-promoted halogenation is difficult to stop at mono-substitution.[10] The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-proton, making it more susceptible to deprotonation by the base. Consequently, the second (and any subsequent) halogenation is faster than the first, often leading to polyhalogenated products.[7][10] For propiophenone, this can result in the formation of di-bromo species. This is the principle behind the haloform reaction for methyl ketones.[10][11]

Pillar 2: Strategic Selection of Reagents and Conditions

The success of a propiophenone bromination hinges on the careful selection of the brominating agent, catalyst, and solvent. The goal is typically to favor α-bromination over competing electrophilic aromatic substitution (i.e., bromination of the phenyl ring).

Brominating Agents

-

Molecular Bromine (Br₂): The classic and most direct brominating agent. It is highly reactive and often used with an acid catalyst like acetic acid or HBr.[6][9] However, its high reactivity and the generation of corrosive HBr gas are significant drawbacks.

-

N-Bromosuccinimide (NBS): A widely used and more convenient alternative to Br₂.[12] NBS is a solid, making it easier to handle, and it provides a slow, controlled concentration of electrophilic bromine. It is often used with a catalyst or initiator. Under acidic conditions (e.g., with Al₂O₃ or KH₂PO₄), it favors α-bromination.[12][13]

-

Copper(II) Bromide (CuBr₂): An effective and selective reagent for the α-bromination of ketones.[14] It acts as both the source of bromine and a Lewis acid catalyst. The reaction is typically carried out by refluxing the ketone with two equivalents of CuBr₂ in a solvent mixture like chloroform-ethyl acetate.[15] This method is particularly advantageous as it often avoids nuclear bromination, even with activated aromatic rings.

The Decisive Role of Substituents and Solvents

The electronic nature of the substituents on the propiophenone aromatic ring is a critical factor in determining the reaction's regioselectivity.

-

Activating Groups (e.g., -OCH₃, -OH, -CH₃): These groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. With highly reactive brominating systems (like Br₂ without careful control), competing nuclear bromination can become a significant side reaction.[12]

-

Deactivating Groups (e.g., -NO₂, -CN, -CF₃, -Cl): These groups decrease the ring's electron density, deactivating it towards electrophilic substitution. This makes it much easier to achieve selective α-bromination at the side chain.[12][16]

The choice of solvent can steer the reaction towards the desired product. A study using NBS found that for aralkyl ketones with moderate activating or deactivating groups, using methanol as a solvent at reflux exclusively yielded the α-brominated product.[12] In contrast, using acetonitrile with strongly activating groups led to nuclear bromination.[12]

Comparative Summary of Reaction Conditions

The following table summarizes common conditions for the α-bromination of propiophenones, highlighting the interplay between reagents and substrates.

| Brominating Agent | Catalyst / Co-reagent | Solvent(s) | Typical Substrates | Key Advantages & Considerations | Reference(s) |

| Br₂ | Acetic Acid / HBr | Acetic Acid, CH₂Cl₂ | Propiophenones with deactivating or weakly activating groups. | Potent and cost-effective. Autocatalytic. Requires careful handling due to toxicity and corrosiveness. | [6][9] |

| NBS | Acidic Al₂O₃ | Methanol | Propiophenones with moderate activating/deactivating groups. | Easy to handle solid reagent. High yields and selectivity for α-position in appropriate solvent. | [12] |

| NBS | KH₂PO₄ (10% w/w) | Ethanol | Various aralkyl ketones. | Green and efficient method. Catalyst is recyclable. Portion-wise addition of NBS improves yields. | [13] |

| NBS | NH₄OAc (10 mol%) | CCl₄ / Diethyl Ether | Acyclic and cyclic ketones. | Mild, neutral catalyst system. Good yields. | |

| CuBr₂ | None (reagent acts as catalyst) | Chloroform-Ethyl Acetate | Hydroxy- and methoxy-substituted propiophenones. | Highly selective for α-bromination, even with activated rings. Avoids nuclear bromination. | [15] |

Pillar 3: Validated Experimental Protocols

The following protocols are detailed, step-by-step methodologies derived from authoritative sources. Researchers should always conduct their own risk assessment before proceeding.

Protocol 1: General α-Bromination using N-Bromosuccinimide (NBS) and a Solid Acid Catalyst

This protocol is adapted from methodologies using recyclable solid acid catalysts, which offer high selectivity and environmentally benign conditions.[12][13][17]

Objective: To achieve selective α-monobromination of a substituted propiophenone.

Materials:

-

Substituted Propiophenone (10 mmol, 1.0 equiv)

-

N-Bromosuccinimide (NBS) (11-12 mmol, 1.1-1.2 equiv)

-

Catalyst: Acidic Al₂O₃, Montmorillonite K-10, or KH₂PO₄ (10% w/w of the ketone)

-

Solvent: Methanol or Ethanol (10-20 mL)

-

Round-bottom flask (50 or 100 mL) with magnetic stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Setup: To a 100-mL round-bottom flask containing a magnetic stir bar, add the substituted propiophenone (10 mmol) and the chosen catalyst (10% w/w).

-

Solvent Addition: Add the alcohol solvent (e.g., Methanol, 20 mL) to the flask.

-

Heating: Place the flask in a heating mantle and attach a reflux condenser. Begin stirring and heat the mixture to reflux temperature (approx. 65°C for methanol).

-

NBS Addition: Once the mixture is refluxing, add the NBS (11 mmol) in small portions over 10-15 minutes. Portion-wise addition is crucial to control the release of the bromonium ion and improve yields.[12][13]

-

Reaction Monitoring: Allow the reaction to proceed at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).

-

Work-up: a. Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. b. Filter the reaction mixture to remove the solid catalyst. c. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in a suitable organic solvent like diethyl ether or ethyl acetate. e. Wash the organic layer with water to remove the succinimide byproduct (which is water-soluble), followed by a wash with saturated sodium bicarbonate solution and then brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromopropiophenone.

-

Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ether) or by column chromatography on silica gel if necessary.